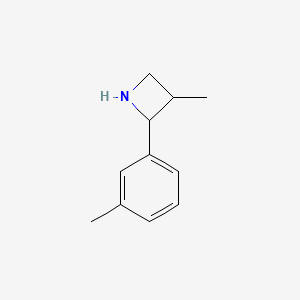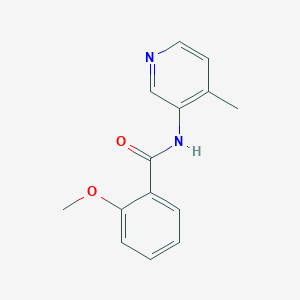
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a multifaceted chemical known for its significant applications across chemistry, biology, medicine, and industry. Its complex structure implies its broad utility and potential in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multistep process. Each step requires precise conditions to ensure the correct formation of the desired compound. One common route starts with the formation of the pyrimidine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. Subsequent steps include the coupling of the ethyl group and the final attachment of the tetrahydronaphthalene-2-sulfonamide moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound necessitates optimization of the synthetic route to enhance yield and purity. This often involves the use of high-pressure reactors and automated purification systems. The reaction conditions are carefully monitored and controlled, including temperature, pressure, and pH, to ensure consistency and quality in production.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions such as oxidation, reduction, and substitution. The specific nature of these reactions depends on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically conducted under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used, usually under anhydrous conditions.
Substitution: This compound can participate in nucleophilic substitution reactions using reagents such as alkyl halides and nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions vary. Oxidation may yield compounds with additional oxygen-containing functional groups, reduction typically results in compounds with fewer oxygen atoms, and substitution reactions generate derivatives with new substituents in place of the original groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds for various chemical applications.
Biology
Biologically, this compound has been explored for its potential as an enzyme inhibitor. Its interaction with biological targets can modulate enzyme activity, making it a candidate for studying biochemical pathways and developing new biological assays.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Due to its ability to interact with specific molecular targets, it is studied for its efficacy in treating certain diseases or conditions. This includes research into its use as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound finds application in the development of specialized materials and chemicals. Its stability and reactivity profile make it suitable for producing materials with specific desired properties.
Mecanismo De Acción
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its binding to specific molecular targets. These targets could be enzymes or receptors involved in various biochemical pathways. The binding interaction typically results in the inhibition or modulation of the target's activity, thereby exerting its biological effect.
Comparación Con Compuestos Similares
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is compared with other sulfonamide compounds. Similar compounds include:
Sulfanilamide: An older sulfonamide antibiotic, widely known for its use in treating bacterial infections.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19-12-18(15-5-6-15)20-13-22(19)10-9-21-26(24,25)17-8-7-14-3-1-2-4-16(14)11-17/h7-8,11-13,15,21H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBCPTUQPRVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2626937.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide](/img/structure/B2626941.png)
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)



![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B2626948.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)


